Cas no 714201-06-6 (4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid)
![4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid structure](https://www.kuujia.com/scimg/cas/714201-06-6x500.png)
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid
- IDI1_001070
- NS00096533
- AKOS000268827
- PDB20106
- 714201-06-6
- G41602
- HMS1303B08
- CS-0222228
- 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoicacid
- EN300-110677
- Z1431321778
- Maybridge2_000030
-
- Inchi: InChI=1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26)
- InChI Key: ZXUIBNUAZPYGAQ-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 350.16304257Da
- Monoisotopic Mass: 350.16304257Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 507
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.9Ų
- XLogP3: -0.4
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13993-10G |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
714201-06-6 | 95% | 10g |
¥ 9,028.00 | 2023-03-09 | |
Enamine | EN300-110677-2.5g |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
714201-06-6 | 95% | 2.5g |
$838.0 | 2023-10-27 | |
Aaron | AR01A1DH-10g |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
714201-06-6 | 95% | 10g |
$2554.00 | 2023-12-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292898-1g |
4-[4-(9h-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
714201-06-6 | 95% | 1g |
¥9986.00 | 2024-05-02 | |
1PlusChem | 1P01A155-250mg |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
714201-06-6 | 95% | 250mg |
$261.00 | 2025-03-04 | |
1PlusChem | 1P01A155-500mg |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
714201-06-6 | 95% | 500mg |
$452.00 | 2025-03-04 | |
Aaron | AR01A1DH-100mg |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
714201-06-6 | 95% | 100mg |
$190.00 | 2025-02-08 | |
Aaron | AR01A1DH-2.5g |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
714201-06-6 | 95% | 2.5g |
$1178.00 | 2025-02-08 | |
A2B Chem LLC | AV46857-1g |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
714201-06-6 | 95% | 1g |
$486.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13993-5G |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
714201-06-6 | 95% | 5g |
¥ 6,019.00 | 2023-03-09 |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid Related Literature
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
Additional information on 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid
Professional Introduction to 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic Acid (CAS No. 714201-06-6)
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid, with the chemical identifier CAS No. 714201-06-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a piperazine ring linked to a fluorene moiety and terminated with an oxobutanoic acid group, has garnered attention due to its structural complexity and potential biological activities. The unique combination of these structural elements positions it as a valuable scaffold for the development of novel therapeutic agents.
The piperazine moiety is a well-documented pharmacophore in drug design, known for its ability to interact with various biological targets, including enzymes and receptors. Its presence in this compound suggests potential applications in modulating neurological and cardiovascular functions. Specifically, piperazine derivatives have been extensively studied for their role in treating conditions such as depression, anxiety, and hypertension. The incorporation of a fluorene group enhances the molecule's solubility and metabolic stability, making it an attractive candidate for further pharmacological exploration.
The fluorene component, on the other hand, is renowned for its fluorescence properties and has been widely utilized in materials science and optoelectronics. However, its application in pharmaceuticals is less explored compared to other aromatic systems. In this context, the fusion of fluorene with piperazine creates a novel structure that may exhibit unique interactions with biological targets. Recent studies have highlighted the potential of fluorene-based compounds in enhancing drug delivery systems due to their favorable photophysical properties.
The terminal oxobutanoic acid group introduces a carboxylic acid functionality, which can participate in hydrogen bonding and ionic interactions with biological targets. This moiety is commonly found in many bioactive molecules and has been shown to improve binding affinity and selectivity. The presence of this group in 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid suggests that it may interact with proteins or enzymes through multiple binding sites, potentially leading to enhanced therapeutic efficacy.
In recent years, there has been growing interest in the development of multitargeted drugs that can simultaneously interact with multiple biological pathways. The structural features of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid make it a promising candidate for such an approach. For instance, the piperazine ring can target neurotransmitter receptors while the fluorene moiety can modulate cellular signaling pathways. This dual functionality could be particularly beneficial in treating complex diseases that involve multiple dysregulated pathways.
The compound's potential applications extend beyond traditional small-molecule drugs. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules. Additionally, its fluorescence properties could be exploited in drug discovery technologies such as fluorescence resonance energy transfer (FRET) and Förster resonance energy transfer (FRET)-based assays. These techniques are widely used in high-throughput screening to identify novel drug candidates.
Recent advancements in computational chemistry have enabled the prediction of biological activities based on molecular structure. Using these tools, researchers have been able to identify potential binding sites and interactions for 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid on various biological targets. These predictions have guided experimental efforts and have led to the identification of novel analogs with improved pharmacological profiles.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to improve efficiency and scalability. These methods not only reduce reaction times but also minimize waste generation, aligning with the principles of green chemistry.
In conclusion, 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid represents a fascinating molecule with diverse potential applications in pharmaceuticals and biotechnology. Its unique structural features make it a valuable scaffold for drug development, while its fluorescence properties offer opportunities for innovative drug discovery technologies. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a significant role in the future of medicinal chemistry.
714201-06-6 (4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid) Related Products
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 307-59-5(perfluorododecane)
